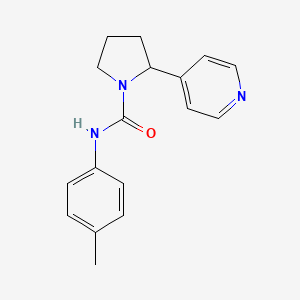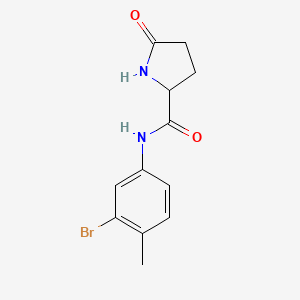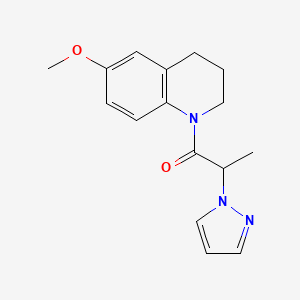
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as MPQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and drug development. In cancer treatment, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. In drug development, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one inhibits cancer cell growth and induces apoptosis. In vivo studies have shown that 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one protects against oxidative stress and inflammation, which are associated with neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one research include the design and synthesis of new derivatives with improved pharmacological properties, as well as the investigation of its potential applications in other fields such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one and its potential side effects.
Méthodes De Synthèse
The synthesis method of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction of 6-methoxy-2-nitroaniline with pyrazole-1-carboxylic acid, followed by reduction of the resulting nitro compound with tin(II) chloride. The final product is obtained through the reaction of the intermediate with 1-chloro-3-(2-pyrazolin-1-yl)propan-2-one.
Propriétés
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(19-10-4-8-17-19)16(20)18-9-3-5-13-11-14(21-2)6-7-15(13)18/h4,6-8,10-12H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZKMWFBQWRYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C1C=CC(=C2)OC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

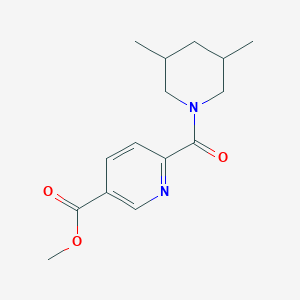
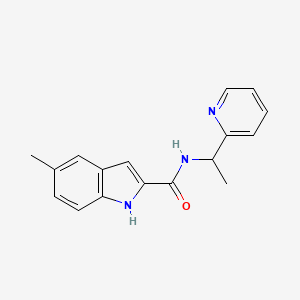

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
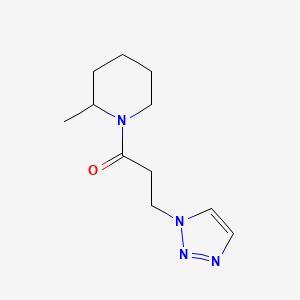


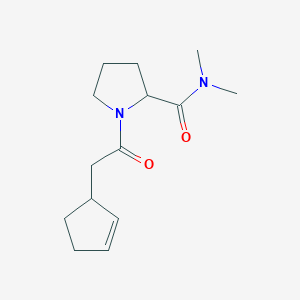
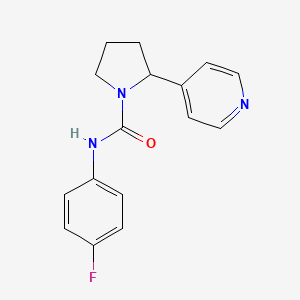
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

